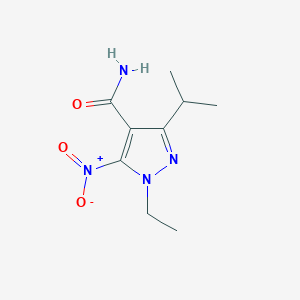
1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide typically involves the nitration of a pyrazole precursor followed by carboxamide formation. A common synthetic route includes the nitration of 1-ethyl-3-isopropyl-1H-pyrazole using a mixture of concentrated nitric and sulfuric acids. The reaction is carried out at elevated temperatures to ensure complete nitration. The resulting nitro compound is then subjected to amidation using appropriate reagents to form the carboxamide group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing product purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, methanol.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Reduction: 1-Ethyl-3-isopropyl-5-amino-1H-pyrazole-4-carboxamide.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Hydrolysis: 1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active pyrazoles.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes, inhibiting their activity. The carboxamide group enhances the compound’s binding affinity to target proteins, facilitating its biological effects .
Comparison with Similar Compounds
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: Similar structure but different alkyl substituents.
Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate: Similar nitro and carboxylate groups but different alkyl substituents
Uniqueness: 1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide is unique due to its specific combination of ethyl and isopropyl groups, which may confer distinct physicochemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C9H14N4O3 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-ethyl-5-nitro-3-propan-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H14N4O3/c1-4-12-9(13(15)16)6(8(10)14)7(11-12)5(2)3/h5H,4H2,1-3H3,(H2,10,14) |
InChI Key |
JNGXQZZWCYLVNN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C(C)C)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















